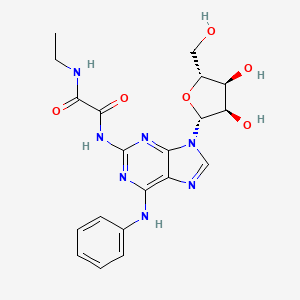
AB-Neca
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AB-Neca involves several steps, starting from adenosine. The key steps include the introduction of an ethylcarboxamido group at the 5’ position and the attachment of an aminobenzyl group. The reaction conditions typically involve:
Protection of hydroxyl groups: Protecting groups such as silyl ethers are used to protect the hydroxyl groups of adenosine.
N-alkylation: The ethylcarboxamido group is introduced via N-alkylation using ethyl chloroformate.
Aminobenzylation: The aminobenzyl group is introduced through a nucleophilic substitution reaction.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using more efficient catalysts, optimizing reaction conditions to increase yield, and employing continuous flow reactors to enhance scalability.
Analyse Des Réactions Chimiques
Types of Reactions
AB-Neca undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce primary amines or alcohols.
Applications De Recherche Scientifique
AB-Neca is widely used in scientific research due to its ability to activate adenosine receptors. Its applications include:
Chemistry: Studying the binding affinity and selectivity of adenosine receptor ligands.
Biology: Investigating the role of adenosine receptors in cellular signaling pathways.
Medicine: Exploring potential therapeutic effects in conditions like ischemia, inflammation, and neurodegenerative diseases.
Industry: Used in the development of new pharmacological agents targeting adenosine receptors.
Mécanisme D'action
AB-Neca exerts its effects by binding to adenosine receptors (A1, A2A, A2B, and A3). This binding activates intracellular signaling pathways, leading to various physiological responses. For example, activation of A2A receptors increases cyclic adenosine monophosphate (cAMP) levels, which can modulate inflammatory responses and reduce oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
NECA (5’-N-ethylcarboxamidoadenosine): A non-selective adenosine receptor agonist similar to AB-Neca but lacks the aminobenzyl group.
CGS 21680: A selective A2A receptor agonist.
ZM241385: An A2A receptor antagonist.
Uniqueness
This compound’s uniqueness lies in its aminobenzyl group, which enhances its binding affinity and selectivity for adenosine receptors. This makes it a valuable tool in research for dissecting the roles of different adenosine receptor subtypes.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific fields, contributing to advancements in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C20H23N7O6 |
|---|---|
Poids moléculaire |
457.4 g/mol |
Nom IUPAC |
N'-[6-anilino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-ethyloxamide |
InChI |
InChI=1S/C20H23N7O6/c1-2-21-17(31)18(32)26-20-24-15(23-10-6-4-3-5-7-10)12-16(25-20)27(9-22-12)19-14(30)13(29)11(8-28)33-19/h3-7,9,11,13-14,19,28-30H,2,8H2,1H3,(H,21,31)(H2,23,24,25,26,32)/t11-,13-,14-,19-/m1/s1 |
Clé InChI |
ZLZSAUQLHYWSOL-HLFSEMCJSA-N |
SMILES isomérique |
CCNC(=O)C(=O)NC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC4=CC=CC=C4 |
SMILES canonique |
CCNC(=O)C(=O)NC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


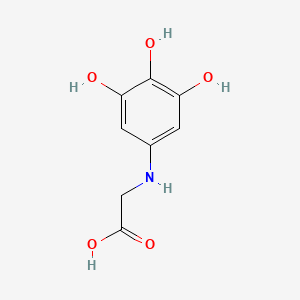

![(5R)-14-(4-chlorophenyl)-5-methyl-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one](/img/structure/B10772956.png)
![(4R,5R)-5-[4-[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-yl)butoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1lambda6-benzothiepin-4-ol;methanesulfonate](/img/structure/B10772973.png)
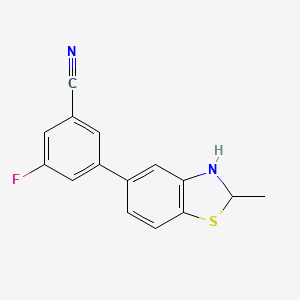
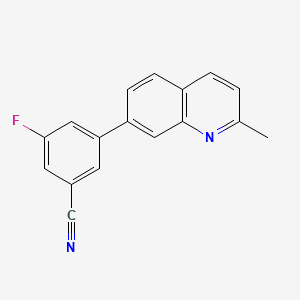
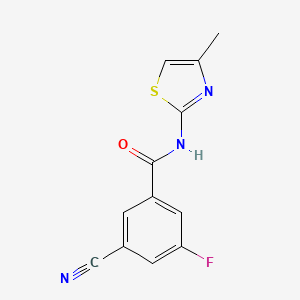
![N-allyl-4-(3-(4-bromophenyl)benzo[d]isothiazol-6-yloxy)-N-methylbutan-1-amine](/img/structure/B10772988.png)
![[(4-{4-[(4-Bromophenyl)carbonyl]phenyl}phenyl)methyl](methyl)(prop-2-en-1-yl)amine hydrochloride](/img/structure/B10772991.png)

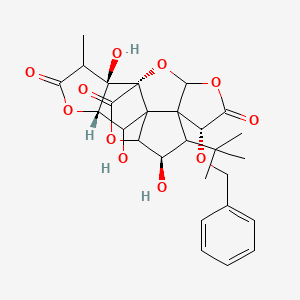
![(2R)-4-{3-[(1S,2R)-2-aminocyclopropyl]phenoxy}-N-benzyl-2-(phenylformamido)butanamide](/img/structure/B10773013.png)
![14-(4-Chlorophenyl)-5-methyl-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one](/img/structure/B10773021.png)
![1-(4-Cyclohexylphenyl)-3-[2-[2-(2-ethylphenyl)-5-methylpyrazol-3-yl]oxyphenyl]urea](/img/structure/B10773032.png)
